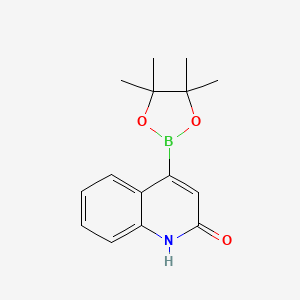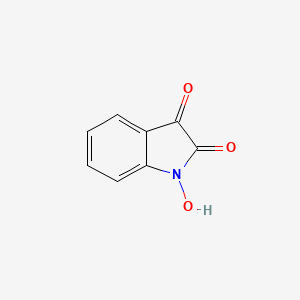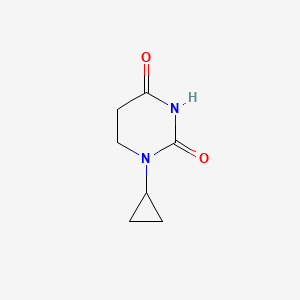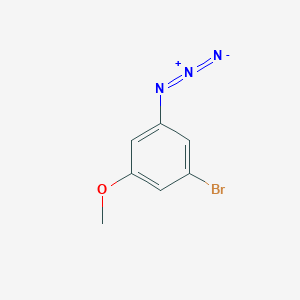
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves multicomponent reactions and cyclization processes. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it can modulate gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and function . This compound may also interact with other enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the hydroxy and carboxylic acid groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional hydroxyl groups, which may exhibit different biological activities.
Uniqueness
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H12BrNO3 |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H11NO3.BrH/c12-7-2-1-6-3-4-11-9(10(13)14)8(6)5-7;/h1-2,5,9,11-12H,3-4H2,(H,13,14);1H |
Clave InChI |
PXKOBROKFCTIDT-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1C=CC(=C2)O)C(=O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)
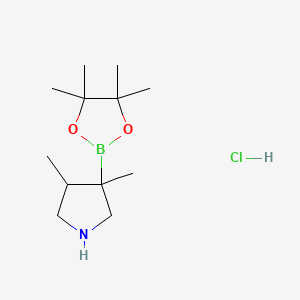
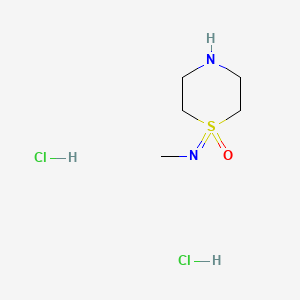
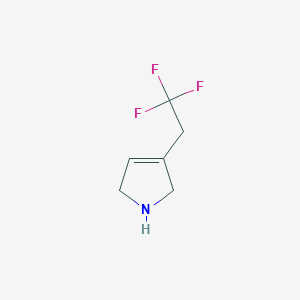
![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)
![Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15297782.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)

